Sulopenem

Description

Sulopenem is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.

SULOPENEM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

a penem antibiotic

See also: Sulopenem Etzadroxil (active moiety of).

Properties

IUPAC Name |

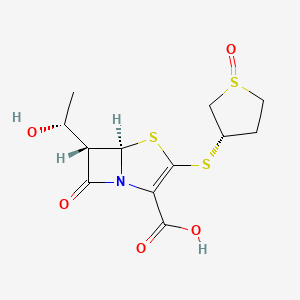

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869656 | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120788-07-0 | |

| Record name | Sulopenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulopenem's Mechanism of Action on Penicillin-Binding Proteins: A Technical Guide

Introduction

Sulopenem is a synthetic penem β-lactam antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.[1][2] Its bactericidal effect is achieved by inhibiting bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[3][] This guide provides an in-depth examination of the molecular interactions between sulopenem and its primary targets, the penicillin-binding proteins (PBPs), summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the core mechanisms of action and resistance.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. Penicillin-binding proteins (PBPs) are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically catalyzing the transpeptidation reaction that cross-links the peptide side chains of the glycan strands.[]

Sulopenem's mechanism of action is centered on the irreversible inhibition of these essential PBP enzymes.[3][5] The core of the sulopenem molecule contains a β-lactam ring, which is a structural analog of the D-alanyl-D-alanine moiety of the natural PBP substrate.[] This structural mimicry allows sulopenem to enter the active site of the PBP. Once in the active site, the strained β-lactam ring is susceptible to nucleophilic attack by a critical serine residue. This attack results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex.[3][6] This acylation effectively inactivates the PBP, halting peptidoglycan cross-linking, which leads to the weakening of the cell wall, cell lysis, and ultimately, bacterial death.[1][6]

Due to its ionization and low molecular weight, sulopenem can effectively traverse the outer membrane of Gram-negative bacteria to reach its PBP targets in the periplasmic space.[5][6]

PBP Binding Affinity and Specificity

Sulopenem exhibits a strong binding affinity for multiple PBPs, which contributes to its potent bactericidal activity. The specific PBPs targeted can vary between bacterial species. For Escherichia coli, sulopenem demonstrates a high affinity for a range of essential PBPs, with a binding preference in the following order (from greatest to least affinity): PBP2, PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[5] This ability to inhibit several key enzymes simultaneously makes it more difficult for bacteria to develop resistance through single PBP mutations.

While sulopenem is stable against many β-lactamase enzymes, a primary mechanism of resistance to β-lactam antibiotics can arise from alterations in the target PBPs themselves.[5][6] Such alterations can reduce the binding affinity of the drug for the PBP, allowing the enzyme to continue its function in cell wall synthesis even in the presence of the antibiotic.[7]

Quantitative Data Summary

The efficacy of sulopenem, resulting from its potent PBP inhibition, is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens. Lower MIC values indicate higher antimicrobial activity.

Table 1: Sulopenem In Vitro Activity (MIC) Against Key Pathogens

| Organism/Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |

|---|---|---|---|

| Enterobacterales (Overall) | 0.03 | 0.25 | Data from 1647 isolates; 99.2% inhibited at ≤1 mg/L.[1] |

| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 | Demonstrates potent activity against common resistant strains.[1] |

| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | Activity maintained against ESBL-producing K. pneumoniae.[1] |

| Ciprofloxacin-Non-susceptible Enterobacterales | 0.03-0.06 | 0.12-0.5 | Effective against fluoroquinolone-resistant isolates.[8] |

| Anaerobic Isolates (Overall) | N/A | N/A | 98.9% of 559 isolates inhibited at ≤4 mg/L.[8] |

MIC₅₀/MIC₉₀: The minimum concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Determining the binding affinity of an antibiotic for its target PBPs is crucial in drug development. A common method is the Competitive PBP Binding Assay . While specific protocols for sulopenem are proprietary, the general methodology is well-established.

General Protocol: Competitive PBP Binding Assay

Objective: To determine the concentration of sulopenem required to inhibit 50% of binding (IC₅₀) of a known labeled β-lactam to specific PBPs.

Methodology:

-

Bacterial Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

-

Harvest cells via centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using mechanical means (e.g., sonication or French press) to release cytoplasmic and membrane components.

-

Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membrane fraction.

-

Add increasing concentrations of unlabeled sulopenem to the tubes and incubate for a set period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for binding to the PBPs.

-

Add a fixed, sub-saturating concentration of a labeled β-lactam (e.g., ¹⁴C-penicillin G or a fluorescent penicillin derivative like Bocillin FL) to all tubes.

-

Incubate for another defined period (e.g., 10 minutes) to allow the labeled compound to bind to any PBPs not already occupied by sulopenem.

-

-

Termination and Separation:

-

Stop the binding reaction by adding an excess of an unlabeled, broad-spectrum β-lactam or by adding SDS-PAGE sample buffer.

-

Separate the PBP-antibiotic complexes based on molecular weight using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

-

Detection and Quantification:

-

Visualize the labeled PBPs. If using a radioactive label, expose the gel to X-ray film (autoradiography) or a phosphor screen. If using a fluorescent label, scan the gel with an appropriate fluorescence imager.

-

The intensity of the band corresponding to each PBP will be inversely proportional to the concentration of sulopenem.

-

Quantify the band intensities using densitometry software. Plot the percentage of labeled PBP binding against the logarithm of the sulopenem concentration to determine the IC₅₀ value for each PBP.

-

References

- 1. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sulopenem | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Antipneumococcal Activities of Sulopenem and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sulopenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a broad-spectrum penem antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. Developed to address the growing challenge of antimicrobial resistance, it exhibits potent activity against many pathogens, including those producing extended-spectrum β-lactamases (ESBLs). This technical guide provides a detailed overview of the chemical structure of Sulopenem and a comprehensive examination of its synthetic pathways, including first, second, and third-generation processes. The synthesis of its orally available prodrug, Sulopenem etzadroxil, is also discussed.

Chemical Structure of Sulopenem

Sulopenem is a synthetic, broad-spectrum, intravenous thiopenem antibiotic. Its chemical structure is characterized by a penem core, which is a fused bicyclic system consisting of a β-lactam ring and a partially saturated five-membered ring containing a sulfur atom.

Key Structural Features:

-

Penem Core: The 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system is the foundation of its antibacterial activity, functioning as a mechanism-based inhibitor of bacterial cell wall synthesis.

-

Hydroxyethyl Side Chain: The (1R)-1-hydroxyethyl group at the C6 position is crucial for its stability against hydrolysis by many β-lactamases.

-

Thiolanyl Sulfoxide Side Chain: The (1R,3S)-1-oxothiolan-3-yl]sulfanyl side chain at the C2 position contributes to its broad spectrum of activity.

| Identifier | Value |

| IUPAC Name | (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxothiolan-3-yl]sulfanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| CAS Number | 120788-07-0 |

| Molecular Formula | C₁₂H₁₅NO₅S₃ |

| Molecular Weight | 349.45 g/mol |

| SMILES | C--INVALID-LINK--C3)C(=O)O">C@HO |

| InChI | InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 |

Synthesis of Sulopenem

The synthesis of Sulopenem has evolved through several generations, with each iteration aiming to improve efficiency, scalability, and cost-effectiveness. The key challenge in the synthesis is the stereoselective construction of the penem core and the introduction of the chiral side chains.

First-Generation Synthesis

The initial synthetic routes to Sulopenem were linear and involved the early introduction of the chiral sulfoxide side chain. A key step in this approach was the use of an oxalimide-derived carbene cyclization to construct the penem ring system. However, this method suffered from low yields (around 40%) for the crucial cyclization step and had a significant environmental impact due to the use of chloroform as a solvent, making it unsuitable for large-scale production.[1]

Second-Generation Synthesis

To overcome the limitations of the first-generation synthesis, a more practical and improved second-generation process was developed.[2] This route focused on a modified Eschenmoser sulfide contraction to construct the penem ring.[2][3] Other key improvements included a more efficient synthesis of a critical trithiocarbonate intermediate and a superior method for the palladium-catalyzed deallylation of the penultimate ester, which resulted in lower levels of residual palladium in the final product.[2]

A significant aspect of this improved synthesis is the late-stage introduction of the expensive and labile chiral sulfoxide subunit, which enhances the overall efficiency of the process.

Experimental Protocol: Key Step in Second-Generation Synthesis - Preparation of (2R,3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl ((1R,3S)-1-oxidotetrahydrothiophen-3-yl) carbonotrithioate (4a) [3]

-

A solution of 2 (14.0 kg, 78.5 mol) in isopropyl alcohol (144 L) was cooled to -15 °C.

-

Solid sodium methoxide (4.6 kg, 85.2 mol) was added in nine portions over 30 minutes, maintaining the temperature at ≤ -8 °C.

-

The mixture was stirred for 20 to 30 minutes at -8 to -15 °C.

-

Dichloromethane (45 L) cooled to -10 °C was added.

-

A solution of carbon disulfide (8.0 kg, 105.1 mol) in dichloromethane (10 L) was added over 60 minutes at -18 to -25 °C.

Note: This is an illustrative excerpt from the detailed experimental procedures found in the cited literature. For complete protocols, including work-up and purification, please refer to the source documentation.

Third-Generation Synthesis

Further refinements led to a third-generation synthesis of Sulopenem, which is a more convergent and practical process for large-scale manufacturing.[4][5] This approach also utilizes an oxalimide carbene cyclization for the construction of the thiopenem ring system but with significant improvements.[1][5] A key advantage of this third-generation synthesis is the late-stage introduction of the labile and expensive chiral side chain.[5] Additionally, it incorporates an improved deprotection sequence at the final stages.[1][5]

Diagram: Third-Generation Synthesis of Sulopenem

Caption: Third-generation convergent synthesis of Sulopenem.

Synthesis of Sulopenem Etzadroxil

Sulopenem etzadroxil is an orally available prodrug of Sulopenem. The ester linkage in Sulopenem etzadroxil is designed to be cleaved by esterases in the body, releasing the active Sulopenem. The synthesis of the prodrug involves the esterification of the carboxylic acid group of Sulopenem with a suitable promoiety.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of Sulopenem, as reported in the literature. It is important to note that yields can vary depending on the scale and specific conditions of the reaction.

| Step | Transformation | Reported Yield | Generation |

| 1 | Oxalimide Carbene Cyclization | ~40% | First |

| 2 | Preparation of Alcohol 8b | 62% | Second |

| 3 | Final Deprotection to Sulopenem 1 | 77% | Second |

Conclusion

The chemical synthesis of Sulopenem has undergone significant evolution, progressing from linear, low-yielding routes to highly efficient, convergent, and scalable processes suitable for commercial production. The development of second and third-generation syntheses, characterized by late-stage introduction of key chiral fragments and improved reaction conditions, has been instrumental in making this potent antibiotic a viable therapeutic agent. The synthesis of its oral prodrug, Sulopenem etzadroxil, further enhances its clinical utility. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of novel antibacterial agents. For complete and detailed experimental procedures, readers are encouraged to consult the primary scientific literature cited herein.

References

In Vitro Spectrum of Activity for Sulopenem Against Multidrug-Resistant (MDR) Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of sulopenem, a novel thiopenem antibacterial agent, against a range of multidrug-resistant (MDR) bacterial pathogens. Sulopenem, available in both intravenous and oral prodrug formulations (sulopenem etzadroxil), has been developed to address the growing challenge of infections caused by resistant Gram-negative bacteria, particularly in urinary tract and intra-abdominal infections.[1][2][3] This document synthesizes quantitative data from major surveillance studies, details the experimental protocols used for susceptibility testing, and visualizes key mechanisms and workflows.

Mechanism of Action and Resistance

Sulopenem is a β-lactam antibiotic that exerts bactericidal activity by inhibiting bacterial cell wall synthesis.[4] Its mode of action involves binding to essential penicillin-binding proteins (PBPs), which blocks the cross-linking of peptidoglycan, leading to cell lysis.[1][5] Due to its low molecular weight and ionization, sulopenem can diffuse through the outer membrane porin channels of Gram-negative bacteria to reach its PBP targets in the periplasmic space.[1][5]

However, bacterial resistance to sulopenem can emerge through several well-characterized mechanisms, often in combination:[1][5]

-

Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, OXA-48), that hydrolyze the β-lactam ring, inactivating the drug.[1][6] Sulopenem is stable against many common β-lactamases like extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[7]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of sulopenem, conferring resistance (e.g., PBP2a in MRSA).[1]

-

Reduced Permeability: Loss or modification of outer membrane proteins (porins) can limit sulopenem's entry into the periplasmic space.[1][8]

-

Active Efflux: The expression of multidrug efflux pumps can actively expel sulopenem from the bacterial cell.[1]

In Vitro Spectrum of Activity

Sulopenem demonstrates potent in vitro activity against a wide range of Enterobacterales, including isolates with resistance phenotypes that complicate treatment with other oral agents.[9] Its activity is particularly notable against strains producing ESBLs and AmpC β-lactamases.[6][7] However, like ertapenem, it has limited to no activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii.[5][6][10]

Activity Against MDR Enterobacterales

Surveillance studies consistently show that sulopenem maintains potent activity against E. coli and K. pneumoniae isolates exhibiting resistance to multiple other antibiotic classes. Over 90% of ESBL-producing, AmpC-producing, and MDR E. coli are inhibited by sulopenem concentrations of ≤0.25 mg/L.[10]

Table 1: In Vitro Activity of Sulopenem against MDR Escherichia coli

| Phenotype (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| All Isolates (1248) | 0.03 | 0.06 | |

| ESBL-Phenotype (32) | 0.03 | 0.06 | [11] |

| AmpC-Phenotype | 0.03 | 0.06 | |

| MDR | 0.03 | 0.25 | [10] |

| Ciprofloxacin-Non-Susceptible | 0.03 | 0.12 | [9] |

| TMP/SMX-Non-Susceptible | 0.03 | 0.12 | [9] |

Table 2: In Vitro Activity of Sulopenem against MDR Klebsiella pneumoniae

| Phenotype (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| All Isolates (347) | 0.03 | 0.12 | [12] |

| ESBL-Phenotype | 0.06 | 0.12 - 1.0 | [9][12][13] |

| Carbapenem-Resistant (CRE) | 16 | >16 | [12][13] |

As expected for a penem, sulopenem is not stable against carbapenemases, and its activity is significantly compromised against carbapenem-resistant Enterobacterales (CRE).[6][13]

Activity Against Other Pathogens

Sulopenem demonstrates activity against certain Gram-positive organisms and anaerobes but is not a primary agent for infections caused by staphylococci or enterococci.[7][10]

Table 3: In Vitro Activity of Sulopenem against Other Selected Pathogens

| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus (MSSA) (29) | 0.06 | 0.25 | |

| Enterococcus faecalis (158) | ≥8 | ≥8 | [10] |

| Anaerobes (Overall) (559) | - | - | [13] |

| Bacteroides fragilis group | 0.5 | 4 | [13] |

| Pseudomonas aeruginosa (75) | ≥8 | ≥8 | [10] |

Note: 98.9% of anaerobic isolates were inhibited at ≤4 mg/L.[13]

Experimental Protocols

The data presented in this guide are primarily derived from large surveillance studies employing standardized antimicrobial susceptibility testing methods according to the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (for Aerobes)

The reference broth microdilution method is the most common procedure cited for determining sulopenem's Minimum Inhibitory Concentrations (MICs).

-

Isolate Preparation: Bacterial isolates are subcultured from frozen stocks onto appropriate agar plates and incubated for 18-24 hours.

-

Inoculum Preparation: A suspension of the cultured bacteria is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) and adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Antimicrobial Dilutions: Sulopenem and comparator agents are prepared in serial two-fold dilutions in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated in ambient air at 35°C for 16-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

Quality Control: Standard ATCC (American Type Culture Collection) quality control strains, such as E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[7]

Agar Dilution Method (for Anaerobes)

For anaerobic bacteria, the agar dilution method is the CLSI-recommended reference standard. The principle is similar, but the antimicrobial agent is incorporated directly into the agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the plates, which are incubated under anaerobic conditions before being read for growth inhibition.[12][13]

Conclusion

Sulopenem demonstrates potent and consistent in vitro activity against common urinary and intra-abdominal pathogens, including MDR Enterobacterales phenotypes such as ESBL- and AmpC-producers.[9][10] This activity profile makes it a promising candidate, particularly as an oral step-down therapy, for infections where resistance to fluoroquinolones and trimethoprim-sulfamethoxazole is prevalent.[1][3] Its spectrum, however, does not cover carbapenemase-producing isolates or problematic non-fermenters like P. aeruginosa.[8][10] The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of sulopenem and other novel agents against clinically relevant MDR pathogens.

References

- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. fda.gov [fda.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. can-r.com [can-r.com]

- 8. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of sulopenem and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 12. jmilabs.com [jmilabs.com]

- 13. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Oral Sulopenem Etzadroxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem etzadroxil, a prodrug of the penem antibacterial sulopenem, represents a significant development in the oral treatment of urinary tract infections (UTIs), particularly those caused by multidrug-resistant bacteria.[1][2] Developed by Iterum Therapeutics, it is formulated as a bilayer tablet containing 500 mg of sulopenem etzadroxil and 500 mg of probenecid.[3][4] Probenecid, a renal tubular transport inhibitor, is co-administered to increase the systemic exposure of the active moiety, sulopenem.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this novel oral antibiotic combination.

Pharmacokinetics

Oral sulopenem etzadroxil is rapidly hydrolyzed by intestinal esterases to release the active drug, sulopenem.[1] The pharmacokinetic profile of sulopenem has been characterized in healthy subjects and in specific patient populations.

Absorption and Bioavailability

Following oral administration, both sulopenem and probenecid are absorbed from the intestinal tract.[5] The presence of food enhances the oral bioavailability of sulopenem.[5][6]

Table 1: Pharmacokinetic Parameters of Sulopenem and Probenecid Following Single Oral Administration of ORLYNVAH™ (500 mg sulopenem etzadroxil/500 mg probenecid) in Healthy Subjects [3][5][7][8]

| Parameter | Sulopenem (Fasted) | Sulopenem (Fed - High-Fat Meal) | Probenecid (Fasted) | Probenecid (Fed - High-Fat Meal) |

| Cmax (ng/mL) | 1170 - 1774 | 1690 - 1870 | - | - |

| Tmax (hr) | 1 | 2 | 3 | 2 |

| AUC (hr*ng/mL) | 3683 - 3953 | 4545 - 6397 | - | - |

| Half-life (t1/2) (hr) | 1.18 | 1.28 | 2.93 | 3.83 |

| Oral Bioavailability | 40% | 64% | - | - |

| Apparent Volume of Distribution (Vd/F) (L) | 134 | 92.09 | 8.81 | 11.94 |

Distribution

The apparent volume of distribution of sulopenem is influenced by food intake, decreasing from 134 L in the fasted state to 92.09 L after a high-fat meal.[5]

Metabolism and Excretion

Sulopenem etzadroxil is a prodrug that is first hydrolyzed to the active sulopenem.[9] Sulopenem is then further metabolized through hydrolysis and dehydrogenation into two inactive metabolites, M1a and M1b.[9][10] Following a single radiolabeled dose, approximately 44.3% of the radioactivity was recovered in the feces (with 26.9% as unchanged sulopenem) and 40.8% in the urine (with 3.1% as unchanged sulopenem).[5][9]

Renal Impairment

Sulopenem plasma concentrations are increased in patients with mild, moderate, and severe renal impairment.[3][5] However, dosage adjustments are not currently recommended for patients with a creatinine clearance (CrCl) of 15 mL/min or greater.[5] The use of sulopenem etzadroxil/probenecid is not recommended in patients with a CrCl of less than 15 mL/min or those on hemodialysis.[3][5]

Pharmacodynamics

The bactericidal activity of sulopenem is attributed to the inhibition of bacterial cell wall synthesis.[2][9]

Mechanism of Action

Sulopenem, a β-lactam antibiotic, exerts its effect by binding to penicillin-binding proteins (PBPs) in bacteria.[9][10] This binding inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[2] In Escherichia coli, sulopenem shows a high binding affinity for PBP2.[3][9]

Pharmacodynamic Index

Similar to other β-lactam antibiotics, the key pharmacodynamic index that correlates with the efficacy of sulopenem is the percentage of time that the unbound plasma concentration of the drug exceeds the minimum inhibitory concentration (MIC) of the infecting organism (%T>MIC).[3][9][11] In vitro studies have shown that a median free-drug %T>MIC of 40.9%, 50.2%, and 62.6% is associated with net bacterial stasis, and 1- and 2-log10 CFU reductions, respectively.[11]

In Vitro Activity

Sulopenem demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs).[1][2]

Table 2: In Vitro Activity of Sulopenem Against Urinary Isolates of Escherichia coli [12]

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli | 539 | 0.015 - 0.12 | 0.03 | 0.03 |

Experimental Protocols

The clinical development of oral sulopenem etzadroxil has been supported by a series of Phase 1, 2, and 3 clinical trials. The methodologies employed in these key studies are summarized below.

Phase 3 Clinical Trial for Uncomplicated Urinary Tract Infections (uUTI) - (SURE 1 Trial - NCT03354598)[13][14][15][16]

-

Study Design: A prospective, Phase 3, randomized, multi-center, double-blind, double-dummy study.[13][14]

-

Objective: To compare the efficacy and safety of oral sulopenem etzadroxil/probenecid with oral ciprofloxacin for the treatment of uUTI in adult women.[13]

-

Patient Population: Adult women with a clinical diagnosis of uUTI.[15]

-

Treatment Arms:

-

Primary Endpoint: Overall success (a combination of clinical and microbiological success) at the test-of-cure visit.[13]

In Vitro Pharmacodynamic Model[11][17]

-

Model: One-compartment in vitro infection model.[11]

-

Objective: To characterize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of sulopenem against a panel of Enterobacterales.[11]

-

Methodology:

-

Clinically relevant Enterobacterales isolates were exposed to sulopenem regimens simulating various free-drug %T>MIC values.[11]

-

Dose-fractionation and dose-ranging studies were conducted to identify the PK-PD index most associated with efficacy and the magnitude of this index required for different levels of bacterial reduction.[11]

-

Conclusion

Oral sulopenem etzadroxil, in combination with probenecid, offers a promising therapeutic option for uncomplicated urinary tract infections, particularly in an era of increasing antimicrobial resistance. Its favorable pharmacokinetic profile, characterized by enhanced oral bioavailability with food and the exposure--boosting effect of probenecid, coupled with its potent in vitro activity against common uropathogens, underscores its clinical potential. The pharmacodynamic parameter of %T>MIC is a critical determinant of its efficacy. The robust clinical trial program has provided essential data on its clinical utility and safety profile. This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetics and pharmacodynamics of this novel oral antibiotic.

References

- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Sulopenem etzadroxil used for? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 8. academic.oup.com [academic.oup.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Sulopenem Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 12. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

The Sulopenem Saga: From Shelved Compound to a New Oral Option Against Resistant Pathogens

An In-depth Technical Guide on the Discovery and Development of Sulopenem

Executive Summary

Sulopenem, a novel thiopenem antibiotic, has traversed a remarkable journey from its initial discovery and subsequent shelving to its recent approval as a much-needed oral treatment for uncomplicated urinary tract infections (uUTIs) caused by multi-drug resistant (MDR) bacteria. This technical guide provides a comprehensive overview of the discovery, development, and clinical validation of sulopenem for researchers, scientists, and drug development professionals. We delve into its mechanism of action, preclinical and clinical data, and the experimental methodologies that underpinned its journey to regulatory approval. The development of an oral formulation, sulopenem etzadroxil, in combination with probenecid, marks a significant advancement in combating antimicrobial resistance, offering a new line of defense against challenging Gram-negative pathogens.

Discovery and Redevelopment: A Timeline

The history of sulopenem is one of persistence and strategic redirection.

-

1980s: Sulopenem (originally CP-70,429) is discovered in the laboratories of Pfizer Inc.[1][2]

-

1990s-Early 2000s: Pfizer develops both intravenous (IV) and oral formulations, conducting an extensive preclinical program along with Phase 1 and Phase 2 clinical trials.[1][2] Despite encouraging results, development is halted as Pfizer shifts its therapeutic focus.[1][2]

-

November 2015: Recognizing the growing crisis of antimicrobial resistance and the potential of a shelved asset, Iterum Therapeutics licenses sulopenem and its prodrugs, restarting the development program.[1][2]

-

2018-2020: Iterum initiates and conducts a series of pivotal Phase 3 trials, known as SURE (Sulopenem for Resistant Enterobacteriaceae), for various indications.[3][4]

-

October 2024: The U.S. Food and Drug Administration (FDA) approves Orlynvah™ (a combination of the prodrug sulopenem etzadroxil and probenecid) for the treatment of uUTIs in adult women with limited or no alternative oral antibacterial treatment options.[2][5][6][7][8] This marks the arrival of the first oral penem antibiotic in the United States.[2]

Mechanism of Action: Dual Targeting of Cell Wall Synthesis

Sulopenem is a member of the penem class of β-lactam antibiotics, which are structurally related to penicillins and carbapenems.[9] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[9]

The primary mechanism involves the acylation of serine residues in the active sites of high-molecular-weight penicillin-binding proteins (PBPs).[2] This covalent binding inactivates these essential enzymes, which are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. The inhibition of this process compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[9]

Sulopenem has demonstrated a strong binding affinity for multiple PBPs in Escherichia coli, with a preferential order of PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[10] Furthermore, it exhibits high affinity for L,D-transpeptidases, which are involved in alternative peptidoglycan cross-linking pathways, potentially enhancing its activity against certain resistant strains.[11] Its penem structure confers a high degree of stability against many β-lactamase enzymes, a common mechanism of resistance to other β-lactam antibiotics.[2]

Preclinical Evaluation

An extensive body of preclinical work has characterized the in vitro activity and in vivo efficacy of sulopenem against a broad spectrum of pathogens.

In Vitro Susceptibility

Sulopenem has demonstrated potent in vitro activity against common urinary and intra-abdominal pathogens, including many MDR strains. Susceptibility is typically determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[9]

Table 1: In Vitro Activity of Sulopenem Against Key Enterobacterales Isolates

| Organism (Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

|---|---|---|---|---|

| All Enterobacterales | 1,647 | 0.03 | 0.25 | [12][[“]][14] |

| Escherichia coli | 983 | 0.03 | 0.03 | [14] |

| E. coli (ESBL-phenotype) | - | 0.03 | 0.06 | [5][12] |

| E. coli (Ciprofloxacin-NS) | 405 | 0.03 | 0.12 | [1][12] |

| Klebsiella pneumoniae | - | 0.03 | 0.12 | [14] |

| K. pneumoniae (ESBL-phenotype) | - | 0.06 | 0.12-1.0 | [5][12][[“]] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. ESBL: Extended-Spectrum β-Lactamase. NS: Non-susceptible.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK): Sulopenem is available in both IV and oral formulations. The oral product is a prodrug, sulopenem etzadroxil, which is rapidly hydrolyzed by intestinal esterases to active sulopenem.[2] To overcome rapid renal clearance, the oral formulation is co-administered with probenecid, an inhibitor of the organic anion transporter 3 (OAT3), which significantly increases the plasma exposure of sulopenem.[2]

Table 2: Pharmacokinetic Parameters of Sulopenem in Healthy Adults

| Parameter | IV Sulopenem (1000 mg) | Oral Sulopenem Etzadroxil (500mg) + Probenecid (500mg) | Reference(s) |

|---|---|---|---|

| Vd (L) | 15.8 - 27.6 | - | [2] |

| CLT (L/h) | 18.9 - 24.9 | - | [2] |

| t½ (h) | 0.88 - 1.03 | ~1.18 (without probenecid) | [2] |

| Protein Binding (%) | ~10 | ~10.7 | [2] |

| Bioavailability (%) | 100 | Variable; AUC increased by 62% with food + probenecid | [2] |

Vd: Volume of distribution. CLT: Total drug clearance. t½: Elimination half-life. AUC: Area under the curve.

Pharmacodynamics (PD): Like other β-lactams, sulopenem exhibits time-dependent bactericidal activity. The pharmacokinetic-pharmacodynamic (PK-PD) index that best correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (f%T > MIC).[2]

Table 3: Sulopenem Pharmacodynamic Targets

| PD Target | f%T > MIC | Model | Reference(s) |

|---|---|---|---|

| Bacteriostasis | 8.6% - 17% | Animal Models | [2] |

| 2-log₁₀ kill | 12% - 28% | Animal Models | [2] |

| Net Bacterial Stasis | 40.9% | In Vitro Infection Model | [15] |

| 1-log₁₀ CFU/mL Reduction | 50.2% | In Vitro Infection Model | [15] |

| 2-log₁₀ CFU/mL Reduction | 62.6% | In Vitro Infection Model |[15] |

Animal Infection Models

The in vivo efficacy of sulopenem has been validated in various animal models, most notably the murine thigh infection model. These studies were crucial for establishing PK/PD targets and informing dose selection for clinical trials.

Experimental Protocol: Murine Thigh Infection Model

-

Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A bacterial suspension of the test organism (e.g., K. pneumoniae, S. pneumoniae) is injected into the thigh muscle.

-

Treatment: At a specified time post-infection (e.g., 2 hours), sulopenem is administered subcutaneously or orally at various doses and dosing intervals.

-

Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised and homogenized.

-

Quantification: Serial dilutions of the homogenate are plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

-

Data Analysis: The change in log₁₀ CFU/thigh over 24 hours is correlated with PK/PD parameters (e.g., f%T > MIC, fAUC/MIC, fCmax/MIC) using an Emax model to determine the driver of efficacy and the magnitude of the exposure required for stasis or bacterial killing.[16][17][18]

Clinical Development and Pivotal Trials

Iterum Therapeutics advanced sulopenem through a robust Phase 3 program, focusing on indications with a high unmet need for new oral antibiotics.

Phase 3 Trial Design: SURE Program

The pivotal trials for uUTI were randomized, multicenter, double-blind, active-controlled studies.

-

SURE 1 (NCT03354598): Compared oral sulopenem etzadroxil/probenecid (500mg/500mg BID for 5 days) with oral ciprofloxacin (250mg BID for 3 days) in women with uUTI.[4][7][16] The trial had two independent primary endpoints: non-inferiority in the ciprofloxacin-susceptible population and superiority in the ciprofloxacin-resistant population.[16]

-

REASSURE (NCT05584657): Compared oral sulopenem etzadroxil/probenecid (500mg/500mg BID for 5 days) with oral amoxicillin/clavulanate (875mg/125mg BID for 5 days) in women with uUTI.[3][19] The primary endpoint was non-inferiority in the amoxicillin/clavulanate-susceptible population.[3][20]

Clinical Efficacy

Sulopenem demonstrated efficacy in treating uUTIs, particularly those caused by resistant pathogens. The primary efficacy endpoint in these trials was the overall response, a composite of clinical cure and microbiological eradication, at the Test-of-Cure (TOC) visit.

Table 4: Efficacy Results from Pivotal Phase 3 uUTI Trials (Overall Response at TOC)

| Trial | Population | Sulopenem Arm (n/N, %) | Comparator Arm (n/N, %) | Treatment Difference (95% CI) | Outcome | Reference(s) |

|---|---|---|---|---|---|---|

| SURE 1 | Quinolone-Resistant (micro-MITTR) | - (62.6%) | Ciprofloxacin (36.0%) | - | Superiority Met (p<0.001) | [7][21] |

| SURE 1 | Quinolone-Susceptible (micro-MITTS) | - (66.8%) | Ciprofloxacin (78.6%) | - | Non-inferiority Not Met | [7] |

| REASSURE | Amox/Clav-Susceptible (m-MITTS) | - (61.7%) | Amox/Clav (55.0%) | 6.7% (-,-) | Non-inferiority & Superiority Met | [7][19][20] |

micro-MITTR: Microbiological modified intent-to-treat resistant. micro-MITTS: Microbiological modified intent-to-treat susceptible. Amox/Clav: Amoxicillin/clavulanate.

Safety and Tolerability

Across the Phase 3 program, oral sulopenem was generally well-tolerated, with a safety profile consistent with the β-lactam class.

Table 5: Summary of Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Sulopenem Arm (%) | Comparator Arm (%) | Trial | Reference(s) |

|---|---|---|---|---|

| Diarrhea | 12.4 | Ciprofloxacin (2.5) | SURE 1 | [7][21] |

| Diarrhea | 8.1 | Amox/Clav (4.1) | REASSURE | [11] |

| Nausea | 4.3 | Amox/Clav (2.9) | REASSURE | [11] |

| Headache | 2.2 | Amox/Clav (1.5) | REASSURE | [11] |

| Vulvovaginal Mycotic Infection | ≥2 | - | ORLYNVAH Label | [22] |

Discontinuations due to adverse events were low (<1% to 1.1%) and serious adverse events were rare.[19][21][23]

Synthesis of Sulopenem

The chemical synthesis of sulopenem is a complex, multi-step process. Early medicinal chemistry routes were linear and not amenable to large-scale production.[24] Subsequent process development focused on creating more practical and convergent syntheses. A key innovation was the development of a process where the penem ring is constructed via a modified Eschenmoser sulfide contraction sequence.[24][25] This convergent strategy allows for the late-stage introduction of the expensive and labile chiral sulfoxide side chain, improving overall efficiency and yield for large-scale manufacturing.[24] Further refinements included an improved synthesis of a critical trithiocarbonate intermediate and a more effective process for the palladium-catalyzed deallylation of the penultimate ester to ensure low levels of residual palladium in the final active pharmaceutical ingredient.[25]

Conclusion

The journey of sulopenem from a shelved Pfizer compound to an FDA-approved treatment by Iterum Therapeutics is a testament to the value of re-evaluating promising assets in the context of evolving medical needs. As the first oral penem antibiotic available in the U.S., sulopenem etzadroxil/probenecid (Orlynvah™) provides a crucial new tool for clinicians. Its potent activity against MDR Gram-negative bacteria, particularly fluoroquinolone-resistant and ESBL-producing Enterobacterales, addresses a significant gap in the oral antibiotic armamentarium for uncomplicated urinary tract infections. The comprehensive preclinical and clinical data package demonstrates a well-characterized efficacy and safety profile, positioning sulopenem as a valuable option for patients with limited or no alternative oral treatments. Its development underscores the importance of continued innovation and strategic drug development in the ongoing fight against antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Iterum Initiates SURE 1, a Phase 3 Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [ir.iterumtx.com]

- 5. In vitro activity of sulopenem and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [In vitro antibacterial activity of a new parenteral penem, sulopenem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. View ORLYNVAH Clinical Response in the REASSURE Trial [orlynvah.com]

- 9. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. urologytimes.com [urologytimes.com]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

- 19. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 20. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections [prnewswire.com]

- 21. LB-1. Efficacy and Safety of Oral Sulopenem Etzadroxil/Probenecid Versus Oral Ciprofloxacin in the Treatment of Uncomplicated Urinary Tract Infections (uUTI) in Adult Women: Results from the SURE-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. View ORLYNVAH Clinical Response in the SURE-1 Trial [orlynvah.com]

- 23. P-1107. Oral Sulopenem/probenecid for Uncomplicated Urinary Tract Infections (uUTI): Results from the REASSURE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Sulopenem's Potent Activity Against ESBL-Producing Enterobacterales: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a significant global health threat, limiting therapeutic options for common infections. Sulopenem, a novel penem antibacterial agent, has emerged as a promising therapeutic candidate due to its demonstrated in vitro activity against these multidrug-resistant organisms. This technical guide provides an in-depth overview of sulopenem's efficacy against ESBL-producing Enterobacterales, detailing its mechanism of action, quantitative in vitro susceptibility data, and the experimental protocols used to generate this evidence.

Mechanism of Action and Resistance

Sulopenem, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] It readily penetrates the outer membrane of Gram-negative bacteria and binds to essential penicillin-binding proteins (PBPs), with a high affinity for PBP2, PBP1A, and PBP1B.[1] This binding inactivates the enzymes responsible for the final steps of peptidoglycan synthesis, leading to cell lysis and death.

ESBLs are enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[3] These enzymes are typically plasmid-mediated, facilitating their rapid dissemination among bacterial populations.[3] Sulopenem's chemical structure, however, confers stability against many β-lactamases, including a variety of ESBLs, allowing it to maintain its activity against resistant strains.[4]

In Vitro Activity of Sulopenem

Extensive in vitro studies have been conducted to evaluate the activity of sulopenem against a large collection of clinical isolates of ESBL-producing Enterobacterales. The SENTRY Antimicrobial Surveillance Program, among other studies, has provided a wealth of data demonstrating sulopenem's potent activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are summarized below.

Table 1: In Vitro Activity of Sulopenem and Comparator Agents against All Enterobacterales Isolates

| Organism (Number of Isolates) | Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Enterobacterales (1647) | Sulopenem | 0.03 | 0.25 |

| Meropenem | ≤0.03 | 0.06 | |

| Ertapenem | ≤0.008 | 0.03 | |

| Imipenem | 0.12 | 0.5 | |

| Ceftriaxone | ≤0.25 | >32 | |

| Piperacillin-tazobactam | 1 | 16 | |

| Ciprofloxacin | ≤0.06 | >4 |

Data compiled from the SENTRY Antimicrobial Surveillance Program (2018-2020).[5]

Table 2: In Vitro Activity of Sulopenem against ESBL-Phenotype Enterobacterales

| Organism (Number of Isolates) | Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| ESBL-phenotype E. coli | Sulopenem | 0.03 | 0.06 |

| ESBL-phenotype K. pneumoniae | Sulopenem | 0.06 | 1 |

Data compiled from the SENTRY Antimicrobial Surveillance Program (2018-2020).[5][6]

Table 3: In Vitro Activity of Sulopenem against Various Enterobacterales Species

| Organism (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | 0.03 | 0.03 |

| Klebsiella pneumoniae | 0.03 | 0.12 |

| Proteus mirabilis | 0.12 | 0.25 |

| Enterobacter cloacae | 0.12 | 0.5 |

| Citrobacter freundii | 0.06 | 0.12 |

Data compiled from various in vitro surveillance studies.[5][7]

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing Protocol

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Solutions: Serial two-fold dilutions of sulopenem and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation of Microdilution Trays: 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Clinical Development and Trial Design

Sulopenem has undergone extensive clinical evaluation to assess its efficacy and safety in treating infections caused by susceptible pathogens, including ESBL-producing Enterobacterales. The "Sulopenem for Resistant Enterobacteriaceae" (SURE) clinical trial program investigated the use of an oral formulation of sulopenem etzadroxil in combination with probenecid for the treatment of uncomplicated urinary tract infections (uUTIs).

SURE 1 Clinical Trial Workflow (uUTI)

The SURE 1 trial was a Phase 3, randomized, multicenter, double-blind study comparing the efficacy and safety of oral sulopenem/probenecid to oral ciprofloxacin in adult women with uUTIs.[8][9][10]

Conclusion

Sulopenem demonstrates potent and consistent in vitro activity against a broad range of ESBL-producing Enterobacterales. Its stability in the presence of these prevalent resistance enzymes, coupled with the availability of both oral and intravenous formulations, positions it as a valuable therapeutic option for infections caused by these challenging pathogens. The robust data from surveillance studies and clinical trials underscore the potential of sulopenem to address a critical unmet medical need in the era of rising antimicrobial resistance. Further research and ongoing surveillance are crucial to monitor its long-term effectiveness and the potential for resistance development.

References

- 1. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Klebsiella pneumoniae presents antimicrobial drug resistance for β-lactam through the ESBL/PBP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Molecular Basis of Sulopenem's Bactericidal Activity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bactericidal action of sulopenem, a penem β-lactam antibiotic. It details the drug's interaction with its primary bacterial targets, its spectrum of activity, and the mechanisms by which bacteria can develop resistance. Furthermore, this document outlines the standard experimental protocols used to characterize its antimicrobial properties.

Primary Mechanism of Action: Inhibition of Cell Wall Synthesis

Sulopenem exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall.[1] This process is primarily mediated through the inhibition of essential enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]

The core mechanism involves several key steps:

-

Penetration of the Outer Membrane: In Gram-negative bacteria, sulopenem's low molecular weight and ionized state facilitate its passage through outer membrane porin channels to reach the periplasmic space where the PBPs are located.[4][5]

-

PBP Binding and Inactivation: Sulopenem's structure, featuring a reactive β-lactam ring, is a structural analog of the D-Ala-D-Ala moiety of peptidoglycan precursors. It binds to the active site of PBPs.[1]

-

Covalent Acylation: The β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[2][4][5] This acylation is effectively irreversible, leading to the inactivation of the enzyme.

-

Inhibition of Peptidoglycan Cross-linking: Inactivated PBPs are unable to perform their essential transpeptidase function, which is to cross-link the peptidoglycan strands that form the structural backbone of the bacterial cell wall.[1]

-

Cell Lysis: The inhibition of cell wall biosynthesis and repair, coupled with the activity of autolytic enzymes, leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1]

Notably, sulopenem has demonstrated a high affinity for both conventional serine-based PBPs and L,D-transpeptidases, allowing it to effectively inhibit both the classic and alternative pathways of peptidoglycan cross-linking.[6][7]

Target Affinity and Spectrum of Activity

Sulopenem's potent bactericidal activity is a direct result of its high binding affinity for multiple PBP targets. This broad-spectrum activity extends to many Gram-positive and Gram-negative pathogens, including those producing certain β-lactamases.[8][9]

PBP Binding Affinity

In Escherichia coli, sulopenem demonstrates a preferential binding hierarchy to various PBPs, which contributes to its efficacy. It has a particularly strong affinity for PBP2, a critical enzyme for maintaining cell shape.[2][10]

| Table 1: Sulopenem PBP Binding Affinity Order in E. coli |

| PBP Binding Order (Highest to Lowest Affinity) |

| PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6 |

| Source:[1][2][3][11] |

Studies have also shown that sulopenem has stronger affinities than the carbapenem imipenem for all PBP fractions in S. aureus, E. coli, P. vulgaris, and S. marcescens.[10]

In Vitro Antibacterial Activity

The clinical efficacy of sulopenem is reflected in its low Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria. The following table summarizes the MIC80 (the concentration required to inhibit 80% of isolates) and MIC50/90 values for key pathogens.

| Table 2: In Vitro Activity of Sulopenem Against Various Bacterial Isolates | | :--- | :--- | :--- | :--- | | Organism | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MIC₉₀ (µg/mL) | | Escherichia coli (urinary isolates) | 0.03[12] | - | 0.03[12] | | Klebsiella pneumoniae | - | 0.05[10] | - | | Proteus mirabilis | - | 0.10[10] | - | | Bacteroides fragilis | - | 0.20[10] | - | | Staphylococcus aureus (MSSA) | - | 0.20[10] | - | | Staphylococcus aureus (MRSA) | - | 50[10] | - | | Streptococcus pneumoniae (Penicillin-Susceptible) | 0.008[13] | - | 0.016[13] | | Streptococcus pneumoniae (Penicillin-Intermediate) | 0.06[13] | - | 0.25[13] | | Streptococcus pneumoniae (Penicillin-Resistant) | 0.25[13] | - | 0.5[13] | | Pseudomonas aeruginosa | - | 50[10] | - |

Stability Against β-Lactamases

A primary challenge for β-lactam antibiotics is their degradation by bacterial β-lactamase enzymes. Sulopenem exhibits remarkable stability against hydrolysis by many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, which are prevalent in multidrug-resistant Enterobacterales.[4][14] This stability allows sulopenem to remain active against pathogens that are resistant to penicillins and many cephalosporins.[8][9] Furthermore, sulopenem has been shown to have small Ki values (a measure of binding affinity to the enzyme) for various β-lactamases and a strong permanent inactivation effect on Class Ia and IIb enzymes, even more so than imipenem.[10]

Mechanisms of Bacterial Resistance to Sulopenem

Despite its stability, bacteria can acquire resistance to sulopenem through several well-characterized mechanisms, which are often similar to those conferring resistance to carbapenems.[8]

-

Expression of Carbapenemases: The most significant resistance mechanism is the production of β-lactamases capable of hydrolyzing penems and carbapenems (e.g., KPC, NDM, VIM, and OXA-48-like enzymes).[1][4]

-

Alteration of PBP Targets: Mutations in the genes encoding PBPs can reduce the binding affinity of sulopenem, rendering it less effective. This is a primary mechanism of resistance in MRSA and penicillin-resistant Streptococcus pneumoniae.[1][3][5][13]

-

Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or modification of porin channels can limit the influx of sulopenem into the periplasmic space, thereby reducing its access to PBP targets.[1][3][4]

-

Efflux Pump Overexpression: Bacteria can utilize active transport systems (efflux pumps) to pump the antibiotic out of the cell before it can reach its target. This mechanism is particularly relevant in Pseudomonas aeruginosa (e.g., MexAB-OprM).[1][5]

Key Experimental Protocols

The characterization of sulopenem's bactericidal activity relies on standardized in vitro assays. The methodologies for the most critical experiments are detailed below.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of sulopenem required to inhibit the visible growth of a bacterium. The broth microdilution method is standard.[12]

-

Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of sulopenem in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. Concentrations should span the expected MIC range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight. Suspend several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that when it is added to the microtiter plate, the final concentration in each well is approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is visually determined as the lowest concentration of sulopenem in which there is no visible turbidity (growth).

Protocol: Penicillin-Binding Protein (PBP) Affinity Assay

This competitive binding assay is used to determine the relative affinity of sulopenem for specific PBPs compared to a known β-lactam.

-

Membrane Preparation: Grow the test bacteria to mid-log phase and harvest the cells. Lyse the cells (e.g., via sonication or French press) and isolate the cell membrane fraction, which is rich in PBPs, through ultracentrifugation.

-

Competitive Binding: Incubate the membrane preparation with a fixed, sub-saturating concentration of a radiolabeled or fluorescently-labeled β-lactam (e.g., ¹⁴C-penicillin G) in the presence of varying concentrations of unlabeled sulopenem (the competitor).

-

Reaction Termination: Stop the binding reaction by adding an excess of unlabeled penicillin G and a denaturing sample buffer.

-

Separation and Visualization: Separate the PBP-ligand complexes by SDS-PAGE. Visualize the labeled PBPs using autoradiography or fluorescence imaging.

-

Quantification and Analysis: Quantify the signal intensity for each PBP band at each sulopenem concentration. The concentration of sulopenem that causes a 50% reduction in the signal from the labeled β-lactam is the IC₅₀ value, which is inversely proportional to the binding affinity.

Protocol: Time-Kill Kinetic Assay

This assay assesses the rate and extent of bacterial killing by sulopenem over time.[15]

-

Inoculum Preparation: Prepare a bacterial inoculum in logarithmic growth phase in a suitable broth medium (e.g., CAMHB) at a starting density of ~5 x 10⁵ CFU/mL.

-

Exposure: Add sulopenem at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). Include a no-antibiotic growth control.

-

Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

-

Quantification of Viable Cells: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates.

-

Analysis: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[15][16]

References

- 1. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. [Antibacterial activity of sulopenem, a new parenteral penem antibiotic] [pubmed.ncbi.nlm.nih.gov]

- 10. [In vitro antibacterial activity of a new parenteral penem, sulopenem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulopenemetzadroxil – Wikipedia [de.wikipedia.org]

- 12. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Antipneumococcal Activities of Sulopenem and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antibacterial activity and beta-lactamase stability of CP-70,429 a new penem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Initial Investigations of Sulopenem's Therapeutic Potential

This technical guide provides a comprehensive overview of the foundational preclinical and clinical research into Sulopenem, a novel thiopenem antibiotic. Sulopenem, developed in both intravenous (IV) and oral prodrug formulations (sulopenem etzadroxil), has been investigated for its potential to treat infections caused by multidrug-resistant (MDR) bacteria, particularly in urinary tract and intra-abdominal infections.[1][2][3] This document details its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, and the methodologies of key investigational studies.

Mechanism of Action and Resistance

Sulopenem is a beta-lactam antibiotic that exerts its bactericidal effects by inhibiting bacterial cell wall synthesis.[4][5] Due to its low molecular weight and ionization, it traverses the outer membrane of Gram-negative bacteria to reach its targets.[2][3]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The core mechanism involves the binding of sulopenem to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5] The β-lactam ring of sulopenem acylates the serine residues within the active site of PBPs, inactivating them and preventing the cross-linking of peptidoglycan chains.[2][3][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[5] In E. coli, sulopenem has shown a high binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[4] It also demonstrates a high affinity for L,D-transpeptidases, which are involved in alternative peptidoglycan cross-linking pathways.[6]

Caption: Sulopenem's mechanism of action against Gram-negative bacteria.

Mechanisms of Bacterial Resistance

While sulopenem is stable against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, several resistance mechanisms have been identified, which are common to other carbapenems.[1][7]

-

Enzymatic Degradation: Expression of carbapenemase enzymes (e.g., in carbapenemase-producing Enterobacterales) can hydrolyze the β-lactam ring of sulopenem.[2][3]

-

Target Alteration: Modifications in the structure of PBPs can reduce the binding affinity of sulopenem, as seen in methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

-

Reduced Permeability: Decreased expression of outer membrane porin channels can limit the entry of sulopenem into the bacterial cell.[2][3][7]

-

Efflux Pumps: Active transport systems, such as the MexAB-OprM pump in Pseudomonas aeruginosa, can expel sulopenem from the cell before it reaches its PBP targets.[2][3][7]

Caption: Key mechanisms of bacterial resistance to Sulopenem.

In Vitro Activity

Sulopenem has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many MDR pathogens.[1][5][8]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of sulopenem against key clinical isolates. Data is presented as MIC₅₀/MIC₉₀ (in mg/L), the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: Sulopenem Activity Against Enterobacterales

| Organism (Phenotype) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli (All) | 0.03 | 0.03 | [9] |

| Escherichia coli (ESBL-phenotype) | 0.03 | 0.06 | [10] |

| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | [10] |

| Enterobacterales (Overall) | 0.03 | 0.25 | [10] |

| Enterobacterales (Ciprofloxacin-nonsusceptible) | 0.03 | 0.12 | [10] |

| Enterobacterales (TMP/SMX-nonsusceptible) | 0.06 | 0.5 |[10] |

Table 2: Sulopenem Activity Against Other Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes | Reference |

|---|---|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | Potent activity | Potent activity | Generally active. | [1][2] |

| Methicillin-resistant S. aureus (MRSA) | Not active | Not active | Altered PBP targets. | [1][2] |

| Streptococcus spp. | Potent activity | Potent activity | Includes S. pneumoniae. | [1][9] |

| Anaerobes (e.g., B. fragilis) | Potent activity | Potent activity | 98.9% inhibited at ≤4 mg/L. | [2][10] |

| Pseudomonas aeruginosa | Not active | Not active | Limited to no activity. | [1][7] |

| Stenotrophomonas maltophilia | Not active | Not active | Limited to no activity. |[1][9] |

Pharmacokinetics and Pharmacodynamics (PK/PD)

The PK/PD profile of sulopenem has been characterized in both preclinical models and human studies, establishing the parameters that best correlate with efficacy.

Pharmacokinetic Parameters

Following intravenous administration in healthy subjects, sulopenem exhibits pharmacokinetics similar to other carbapenems.[2] The oral formulation consists of a prodrug, sulopenem etzadroxil, co-formulated with probenecid to delay renal excretion and increase plasma concentrations.[4][11][12]

Table 3: Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Adults

| Parameter | Value Range | Unit | Reference |

|---|---|---|---|

| Volume of Distribution (Vd) | 15.8 - 27.6 | L | [2] |

| Total Drug Clearance (CLT) | 18.9 - 24.9 | L/h | [2] |

| Elimination Half-life (t½) | 0.88 - 1.03 | h | [2] |

| Protein Binding | ~10 | % | [2] |

| Unchanged in Urine | 35.5 (± 6.7) | % of dose |[2] |

Pharmacodynamic Profile

Like other beta-lactams, sulopenem's bactericidal activity is time-dependent.[4] The PK/PD index that best correlates with its efficacy is the percentage of the dosing interval during which the free-drug concentration remains above the MIC (f%T > MIC).[11][13][14]

Table 4: Sulopenem Pharmacodynamic Targets from In Vitro Infection Models

| Efficacy Endpoint | Median f%T > MIC | Reference |

|---|---|---|

| Net Bacterial Stasis | 40.9% | [11][12] |

| 1-log₁₀ CFU/mL Reduction | 50.2% | [11][12] |

| 2-log₁₀ CFU/mL Reduction | 62.6% |[11][12] |

Clinical Efficacy from Phase 3 Investigations

Sulopenem has been evaluated in several Phase 3 clinical trials for the treatment of uncomplicated urinary tract infections (uUTI) and complicated urinary tract infections (cUTI).

Workflow: Oral Prodrug Administration and Action

The oral formulation, sulopenem etzadroxil with probenecid, is designed for improved bioavailability.[2] Sulopenem etzadroxil is a prodrug hydrolyzed by intestinal esterases to release the active sulopenem moiety.[3] Probenecid acts as an organic anion transporter (OAT) inhibitor, reducing the renal tubular secretion of sulopenem and thereby extending its half-life.[11][15]

Caption: Workflow of oral sulopenem etzadroxil/probenecid.

Quantitative Data: Phase 3 Clinical Trial Results

The following tables summarize the primary efficacy outcomes from key Phase 3 trials.

Table 5: SURE-1 Trial - Oral Sulopenem vs. Ciprofloxacin for uUTI

| Patient Population (Micro-MITT*) | Sulopenem Response Rate | Ciprofloxacin Response Rate | Treatment Difference (95% CI) | Outcome | Reference |

|---|---|---|---|---|---|

| Ciprofloxacin-Resistant | 62.6% | 35.0% | 27.6% (not specified) | Superiority | [2][16] |

| Ciprofloxacin-Susceptible | Not specified | Not specified | Not specified | Non-inferiority not met | [2][16] |

| All Patients (Combined) | Not specified | Not specified | Not specified | Non-inferiority met | [16] |